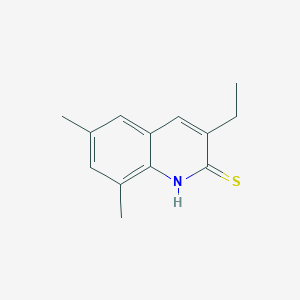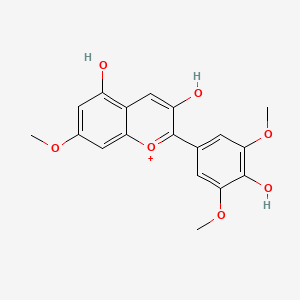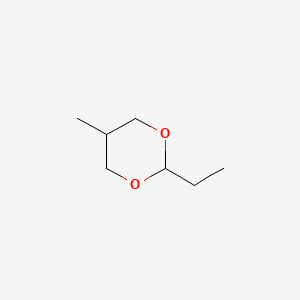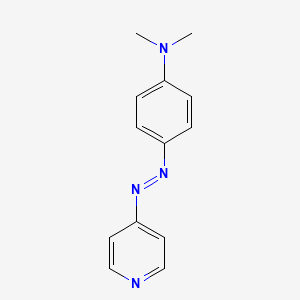
Pyridine, 4-(p-(dimethylamino)phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(p-(dimethylamino)phenylazo)-, also known as 4-(4-(dimethylamino)phenylazo)pyridine, is a compound of significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a phenylazo group. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(p-(dimethylamino)phenylazo)- typically involves the reaction of pyridine with 4-(dimethylamino)benzenediazonium chloride. This reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Formation of 4-(dimethylamino)benzenediazonium chloride:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(p-(dimethylamino)phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 4-(dimethylamino)phenylhydrazine and pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 4-(p-(dimethylamino)phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-(p-(dimethylamino)phenylazo)- involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with biological macromolecules. The dimethylamino group enhances its nucleophilicity, making it a potent ligand for metal ions. This interaction can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, known for its use as a nucleophilic catalyst.
4-Aminopyridine: A pyridine derivative with an amino group, used in the treatment of neurological disorders.
4-Nitropyridine: A pyridine derivative with a nitro group, used in various organic synthesis reactions.
Comparison: Pyridine, 4-(p-(dimethylamino)phenylazo)- is unique due to the presence of both the dimethylamino and phenylazo groups, which confer distinct chemical and physical properties. Unlike 4-dimethylaminopyridine, which is primarily used as a catalyst, Pyridine, 4-(p-(dimethylamino)phenylazo)- has broader applications in biological and industrial fields. Its azo group also makes it a valuable compound for studying redox reactions and enzyme mechanisms.
Properties
CAS No. |
63019-82-9 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-5-3-11(4-6-13)15-16-12-7-9-14-10-8-12/h3-10H,1-2H3 |
InChI Key |
FUVJXDPEJMGTFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
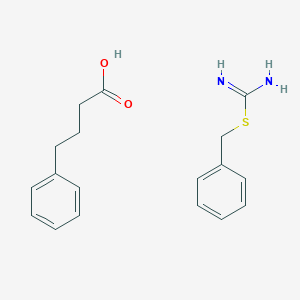
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
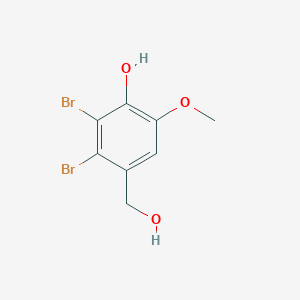
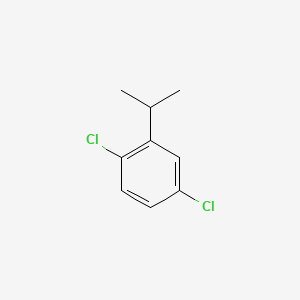
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
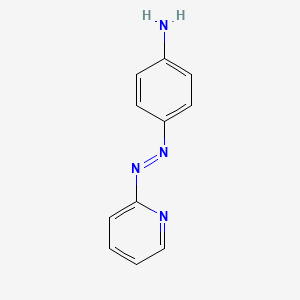
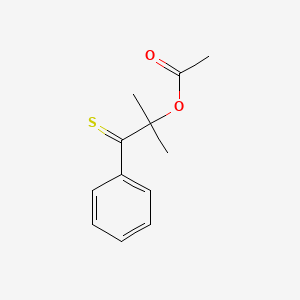
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
